Taurohyocholate anion

Description

Overview of Taurohyocholate (B1249317) Anion as a Conjugated Bile Acid

The taurohyocholate anion is the conjugate base of taurohyocholic acid. nih.gov Bile acids are steroidal acids primarily synthesized in the liver and are crucial for fat digestion. wikipedia.orgnih.gov In the liver, primary bile acids can be conjugated with amino acids, such as taurine (B1682933) or glycine (B1666218). wikipedia.orgnih.gov This conjugation process lowers the pKa of the bile acid, making it more water-soluble and enhancing its ability to act as an emulsifying agent in the aqueous environment of the duodenum. wikipedia.org Taurohyocholate is specifically the result of the conjugation of hyocholic acid with taurine.

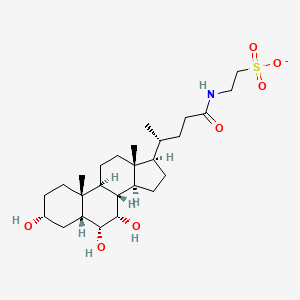

The structure of the this compound consists of a steroid nucleus with hydroxyl groups and a side chain terminating in a taurine conjugate. nih.gov This amphipathic nature, with both hydrophobic and hydrophilic regions, allows it to form micelles, which are essential for the absorption of dietary fats and fat-soluble vitamins. nih.gov

Below is a table summarizing the key properties of the this compound:

| Property | Value |

| PubChem CID | 25244361 |

| Molecular Formula | C26H44NO7S- |

| Molecular Weight | 514.7 g/mol |

| Parent Compound | Taurohyocholic acid |

| Synonyms | This compound; CHEBI:58874; 2-[(3alpha,6alpha,7alpha-trihydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate; N-(3alpha,6alpha,7alpha-Trihydroxy-5beta-cholan-24-oyl)taurine |

Data sourced from PubChem. nih.gov

Historical Context and Significance in Bile Acid Research

The study of bile acids has a rich history, with foundational work on the structure of the steroid nucleus being laid in the early 20th century. nih.gov While much of the early and subsequent research focused on the more abundant primary and secondary bile acids in humans, such as cholic acid and chenodeoxycholic acid and their conjugates, the diversity of bile acids across different species has long been a subject of investigation. wikipedia.orgnih.gov

The significance of conjugated bile acids, like taurohyocholate, was notably advanced by the discovery in 1961 that the ileum is the primary site for their absorption, a key component of the enterohepatic circulation. nih.gov This understanding of how bile acids are recycled has been fundamental to research in lipid metabolism and related diseases.

Research into a wide array of bile acids, including less common ones like taurohyocholate, has been crucial for understanding their diverse roles beyond digestion, such as in cell signaling and as potential biomarkers for various physiological and pathological states. wikipedia.org The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS), has enabled the detailed identification and quantification of a broad spectrum of bile acids in biological samples, furthering our understanding of their specific functions. nih.gov For instance, studies have utilized LC-MS to determine the concentrations of numerous bile acids in serum to investigate their association with conditions like liver cirrhosis. nih.gov

The ongoing exploration of the full range of bile acids, including the this compound, continues to provide valuable insights into liver function, gut microbiology, and metabolic regulation.

Properties

Molecular Formula |

C26H44NO7S- |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Origin of Taurohyocholate Anion

Precursor Compounds and Enzymatic Transformations

The synthesis of the Taurohyocholate (B1249317) anion begins with a precursor bile acid, which undergoes critical enzymatic alteration before its final conjugation. This transformation is essential for creating the unique structure of hyocholic acid, the direct precursor to the Taurohyocholate anion.

The primary pathway for the formation of the this compound involves the 6α-hydroxylation of Taurochenodeoxycholate. nih.gov This reaction is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4), a major enzyme in the liver and intestine responsible for metabolizing a wide range of endogenous compounds and xenobiotics. nih.govnih.gov

CYP3A4 introduces a hydroxyl group at the 6α position of the steroid nucleus of Taurochenodeoxycholate, converting it into Taurohyocholate. nih.gov The unconjugated form of the precursor, chenodeoxycholic acid (CDCA), can also be hydroxylated by CYP3A4 to form hyocholic acid (HCA), which is then conjugated with taurine (B1682933) to yield the this compound. wikipedia.orgnih.govnih.gov This hydroxylation step increases the hydrophilicity of the bile acid, which is a critical detoxification mechanism. nih.gov

Research using recombinant human CYP enzymes has confirmed that CYP3A4 is the principal enzyme active in the 6α-hydroxylation of both Taurochenodeoxycholate and lithocholic acid. nih.gov Studies with human liver microsomes have demonstrated a strong correlation between the levels of CYP3A4 and the rate of Taurochenodeoxycholate 6α-hydroxylation. nih.gov The efficiency of this enzymatic reaction has been quantified, as detailed in the table below.

| Enzyme | Substrate | Product | Vmax (nmol/nmol P450/min) | Apparent Km (μM) |

| CYP3A4 | Taurochenodeoxycholate | Taurohyocholate | 18.2 | 90 |

| Data derived from studies with recombinant expressed CYP3A4. The reaction also requires cytochrome b5 for maximal activity. nih.gov |

The enzyme system responsible for this transfer of electrons from NADPH to the P450 enzyme can be described as an NADPH:O2 oxidoreductase. This is not a separate, single enzyme in this context but rather refers to the functional complex, primarily involving the enzyme NADPH-cytochrome P450 reductase, which shuttles electrons from NADPH to CYP3A4. This electron transfer is a fundamental and requisite event for the P450 catalytic cycle that enables the hydroxylation of the bile acid precursor. nih.gov The activation of the P450 enzyme by this system is essential for the formation of the this compound. nih.gov

Species-Specific Synthesis Pathways (e.g., Porcine Origin)

The composition of the bile acid pool varies significantly among different species. The synthesis pathway leading to the this compound is particularly prominent in pigs (Sus scrofa), where hyocholic acid and its taurine and glycine (B1666218) conjugates are the predominant bile acids. wikipedia.orgfrontiersin.org In pigs, hyocholic acid species can constitute approximately 75-80% of the total bile acid pool, a stark contrast to humans and rats where they are found in very low concentrations. nih.govfrontiersin.org

The primary synthesis route in pigs involves the same core transformation as in humans: the 6α-hydroxylation of chenodeoxycholic acid (CDCA) to form hyocholic acid, which is then conjugated to produce Taurohyocholate and Glycohyocholate. mdpi.comwikipedia.org This makes the this compound a primary bile acid in this species. The high concentration of these specific bile acids is thought to be related to the pig's resistance to certain metabolic diseases. mdpi.com Studies comparing germ-free and conventional pigs have shown that the gut microbiota plays a role in modulating the final composition and concentration of the bile acid pool, but the foundational synthesis of hyocholic acid from CDCA is an endogenous hepatic process. frontiersin.org

Metabolism and Biotransformation of Taurohyocholate Anion

Enterohepatic Circulation Dynamics

The enterohepatic circulation is a continuous process of secretion and reabsorption of bile acids between the liver and the intestine. wikipedia.orgnih.govnih.govyoutube.com This recycling mechanism is essential for maintaining the body's bile acid pool. youtube.com

Hepatic Synthesis and Secretion into Bile

The journey of the taurohyocholate (B1249317) anion begins in the liver, where its precursor, hyocholic acid, is synthesized from cholesterol. youtube.comyoutube.com In the hepatocytes, hyocholic acid is conjugated with the amino acid taurine (B1682933) to form taurohyocholic acid, which exists as the taurohyocholate anion at physiological pH. wikipedia.orgnih.gov This conjugation process, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAT), increases the water solubility of the bile acid. researchgate.net

Once synthesized, the this compound is actively secreted from the hepatocytes into the bile canaliculi. nih.govnih.gov This secretion is a crucial step in the formation of bile, a complex fluid essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. youtube.comyoutube.com The bile is then stored and concentrated in the gallbladder during the interdigestive phase and released into the duodenum upon food intake. wikipedia.orgyoutube.com

Intestinal Reabsorption and Portal Circulation

After aiding in digestion within the small intestine, the majority of bile acids, including the this compound, are efficiently reabsorbed to be returned to the liver. wikipedia.orgnih.gov This reabsorption primarily occurs in the terminal ileum through an active transport process. nih.govyoutube.com A smaller fraction of bile acids can also be passively absorbed along the intestine. wikipedia.orgyoutube.com

Once reabsorbed from the intestinal lumen into the enterocytes, the bile acids enter the portal circulation, which transports them directly back to the liver. wikipedia.orgyoutube.com In the liver, hepatocytes efficiently extract the bile acids from the portal blood, making them available for re-secretion into the bile. nih.govyoutube.com This completes the enterohepatic circuit, a highly efficient system that recycles approximately 95% of the bile acids. wikipedia.orgnih.gov

Microbial Transformations in the Intestine

The portion of bile acids that escapes reabsorption in the small intestine enters the large intestine, where it is subjected to extensive biotransformations by the resident gut microbiota. nih.govresearchgate.net These microbial enzymes catalyze a variety of reactions that significantly alter the structure and properties of the bile acids. nih.gov

Deconjugation Processes

A pivotal initial step in the microbial metabolism of conjugated bile acids like the this compound is deconjugation. nih.gov This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are widely distributed among gut bacteria. nih.gov BSHs hydrolyze the amide bond linking the bile acid core to the amino acid taurine, releasing the unconjugated bile acid (hyocholic acid) and free taurine. nih.govnih.gov This deconjugation is a prerequisite for many of the subsequent microbial transformations. nih.govosti.gov

Hydroxysteroid Dehydrogenase Activities (e.g., Oxidation, Epimerization, Dehydroxylation)

Following deconjugation, the bile acid steroid nucleus becomes a substrate for a diverse array of microbial enzymes, particularly hydroxysteroid dehydrogenases (HSDHs). nih.govnih.gov These enzymes are responsible for several key transformations:

Oxidation: HSDHs catalyze the oxidation of the hydroxyl groups on the bile acid steroid nucleus to form oxo-bile acids. nih.govnih.gov

Epimerization: The interconversion of the stereochemistry of the hydroxyl groups (e.g., from an α- to a β-configuration) is another important modification carried out by HSDHs. This process often involves an oxo-bile acid intermediate. nih.gov

Dehydroxylation: A crucial transformation is the removal of hydroxyl groups, most notably the 7α-dehydroxylation that converts primary bile acids into secondary bile acids. nih.govnih.gov While hyocholic acid has hydroxyl groups at the 3α, 6α, and 7α positions, the specific dehydroxylation pathways it undergoes in the gut are part of the broader spectrum of microbial bile acid metabolism. nih.gov

These microbial transformations significantly increase the diversity of the bile acid pool, generating a complex mixture of primary and secondary bile acids with varied physiological activities. researchgate.net

Phase II Metabolism (e.g., Sulfation, Glucuronidation)

In addition to the primary conjugation with taurine or glycine (B1666218) in the liver, bile acids can undergo further Phase II metabolic reactions, such as sulfation and glucuronidation. nih.govupol.cz These reactions typically add a highly polar and negatively charged group to the molecule, further increasing its water solubility and facilitating its excretion. nih.gov While the primary route of metabolism for taurohyocholate is its participation in the enterohepatic circulation and microbial transformation, the potential for sulfation and glucuronidation of its sterol core or its metabolites exists. These reactions are generally considered detoxification pathways. nih.govupol.cz For instance, sulfation of bile acids can occur in the liver and is a mechanism to protect against the potential toxicity of accumulating bile acids. harvard.edu Glucuronidation is another major Phase II pathway for many compounds, catalyzed by UDP-glucuronosyltransferases (UGTs). upol.czdrughunter.com

Cellular and Molecular Mechanisms of Taurohyocholate Anion Action

Membrane Transport Systems and Mechanisms

The movement of the taurohyocholate (B1249317) anion into and out of liver cells is a highly regulated process involving several key transport proteins. These can be broadly categorized into uptake transporters, located on the basolateral (sinusoidal) membrane facing the blood, and efflux transporters, situated on the apical (canalicular) membrane, which forms the bile canaliculus.

Organic Anion Transporting Polypeptides (OATPs/Oatps)

Organic Anion Transporting Polypeptides (OATPs in humans, Oatps in other species) are a family of uptake transporters that play a significant role in the hepatic clearance of a wide array of compounds, including bile acids. nih.govku.edu These transporters are located on the basolateral membrane of hepatocytes and facilitate the entry of substances from the portal blood into the liver cells. solvobiotech.comscielo.br

A defining characteristic of OATPs is their ability to transport substrates in a sodium-independent manner. solvobiotech.comresearchgate.net This means their function is not directly coupled to the sodium gradient across the cell membrane, distinguishing them from other hepatic uptake transporters like NTCP. researchgate.netuzh.ch The transport mechanism of OATPs is generally considered to be an electroneutral anion exchange, although for some members, it may function as bidirectional facilitated diffusion. researchgate.netresearchgate.net

Several OATP isoforms are expressed in the liver, and they exhibit overlapping substrate specificities. In rodents, Oatp1a1 is a prominent hepatic OATP. solvobiotech.comnih.gov Studies have shown that while Oatp1a1 can transport bile acids, its primary role may not be the bulk uptake of conjugated bile acids under normal physiological conditions. ku.edunih.gov However, its expression is significantly altered in certain cholestatic conditions, suggesting a role in adaptive responses to liver injury. scielo.brnih.gov For instance, in mice with bile duct ligation, the expression of Oatp1a1 is markedly decreased. nih.gov Conversely, in NTCP knockout mice with elevated plasma bile acids, Oatp1a1 expression is completely downregulated. nih.gov

In humans, OATP1B3 is a liver-specific transporter that has been identified as a significant contributor to the hepatic uptake of conjugated bile acids. nih.gov OATP4C1, another member of the OATP family, is primarily expressed in the kidney. nih.gov

Table 1: Key OATP Isoforms and their Relevance to Taurohyocholate Transport

| Isoform | Species | Primary Location | Transport Mechanism | Relevance to Taurohyocholate |

|---|---|---|---|---|

| Oatp1a1 | Rodent | Liver (basolateral), Kidney (apical) | Na+-independent | Transports bile acids, but may not be the primary transporter for conjugated forms under normal conditions. ku.edusolvobiotech.comnih.gov |

| OATP1B3 | Human | Liver (basolateral) | Na+-independent | Significant transporter for the hepatic uptake of conjugated bile acids. nih.gov |

| OATP4C1 | Human | Kidney | Na+-independent | Primarily involved in renal transport. nih.gov |

Na+-Taurocholate Cotransporting Polypeptide (NTCP/Ntcp)

The Na+-Taurocholate Cotransporting Polypeptide (NTCP in humans, Ntcp in rodents) is the principal transporter responsible for the uptake of conjugated bile acids, including taurohyocholate, from the portal blood into hepatocytes. solvobiotech.comnih.gov It is located exclusively on the basolateral membrane of liver cells. solvobiotech.com

NTCP functions as a sodium/bile acid cotransporter, meaning it utilizes the electrochemical gradient of sodium ions to drive the uptake of bile acids into the cell. solvobiotech.comnih.govnih.gov This is an electrogenic process. nih.gov The dependence on the sodium gradient is a key feature that distinguishes NTCP from the OATP family of transporters. uzh.ch Studies using primary hepatocytes have demonstrated that sodium-dependent taurocholate uptake is completely absent in cells lacking NTCP. uzh.ch The affinity of NTCP for its substrates can vary between species, with human NTCP exhibiting a higher affinity for taurocholate than its rat counterpart. researchgate.net

Table 2: Comparison of NTCP and OATP Transporters

| Feature | NTCP/Ntcp | OATPs/Oatps |

|---|---|---|

| Primary Function | Uptake of conjugated bile acids | Uptake of a broad range of organic anions, including some bile acids |

| Location | Basolateral membrane of hepatocytes | Basolateral membrane of hepatocytes and other tissues |

| Driving Force | Na+ gradient (Na+-dependent) | Anion exchange or facilitated diffusion (Na+-independent) |

| Key Substrates | Taurocholate, Glycocholate | Estradiol-17β-glucuronide, various drugs and toxins |

| Human Isoforms | NTCP (SLC10A1) | OATP1B1, OATP1B3, OATP2B1, etc. |

Bile Salt Export Pump (BSEP/Bsep) and Efflux Mechanisms

Once inside the hepatocyte, bile acids are transported out of the cell and into the bile canaliculi by the Bile Salt Export Pump (BSEP in humans, Bsep in rodents). nih.govnih.gov BSEP is an ATP-binding cassette (ABC) transporter located on the canalicular (apical) membrane of hepatocytes. nih.gov Its function is crucial for the formation of bile and the enterohepatic circulation of bile salts. nih.govnih.gov The transport of bile salts by BSEP is the rate-limiting step in their hepatocellular transport. nih.govnih.gov

The efflux of taurohyocholate via BSEP is an active, ATP-dependent process. nih.gov BSEP exhibits a preference for taurine-conjugated bile salts over glycine-conjugated forms. nih.gov While BSEP is the primary transporter for the canalicular efflux of most bile salts, other transporters like the Multidrug Resistance-Associated Protein 3 (Mrp3) may play a minor role in the efflux of bile acids across the basolateral membrane under certain conditions. nih.gov

Intracellular Trafficking and Regulation of Transporters

The movement and regulation of taurohyocholate and other bile acids across the hepatocyte membrane are critical for maintaining bile acid homeostasis. This process involves a sophisticated network of uptake and efflux transporters. The expression and function of these transporters are tightly regulated at the transcriptional level by a network of nuclear receptors and hepatocyte nuclear factors. nih.gov

Key transporters involved in the hepatic uptake of bile acids include the Na+-taurocholate cotransporting polypeptide (NTCP) and various organic anion transporting polypeptides (OATPs). nih.gov Once inside the hepatocyte, bile acids are shuttled for biliary excretion, a process mediated by transporters such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2). nih.gov In situations of cholestasis, where bile flow is impaired, alternative basolateral export transporters like MRP3 and MRP4 are upregulated to prevent the intracellular accumulation of toxic bile acids. nih.gov

The regulation of these transporters is a dynamic process influenced by the bile acid pool itself, as well as by inflammatory signals and hormonal changes. nih.gov This adaptive regulation ensures the efficient vectorial transport of bile acids from the sinusoidal blood into the bile canaliculi while protecting the hepatocyte from bile acid-induced toxicity.

Receptor-Mediated Signaling Pathways

The physiological effects of the taurohyocholate anion are largely executed through its interaction with several key receptors that act as sensors for bile acids. These interactions trigger signaling cascades that have profound effects on metabolism and cellular function.

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids. nih.govnih.gov Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. nih.gov

FXR activation plays a central role in the negative feedback regulation of bile acid synthesis. It induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.govnih.gov This mechanism prevents the overproduction of bile acids. Furthermore, FXR activation stimulates the expression of key transporters involved in bile acid efflux, such as BSEP, facilitating their removal from the liver. nih.gov

The sensitivity and response to different bile acid species can vary depending on the specific FXR isoforms expressed in a given tissue. nih.gov For instance, studies have shown that different FXR isoforms exhibit varying levels of activation in response to different bile acids, suggesting a complex and tissue-specific regulation of bile acid homeostasis. nih.gov

Table 1: Key Genes Regulated by FXR Activation

| Gene | Function | Effect of FXR Activation |

| SHP (Small Heterodimer Partner) | Inhibits CYP7A1 expression | Upregulation |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Downregulation (via SHP) |

| BSEP (Bile Salt Export Pump) | Canalicular export of bile acids | Upregulation |

| NTCP (Na+-taurocholate cotransporting polypeptide) | Hepatic uptake of bile acids | Downregulation |

| ASBT (Apical Sodium-dependent Bile acid Transporter) | Intestinal uptake of bile acids | Downregulation |

| Ostα/β (Organic solute transporter α/β) | Basolateral export of bile acids from enterocytes | Upregulation |

| FGF15/19 (Fibroblast Growth Factor 15/19) | Intestinal hormone that inhibits bile acid synthesis | Upregulation |

This table summarizes the regulatory effects of FXR activation on key genes involved in bile acid homeostasis. Data compiled from multiple sources. nih.govnih.gov

The pregnane (B1235032) X receptor (PXR) is another nuclear receptor that functions as a xenobiotic sensor, but it is also activated by certain bile acids. nih.govtmc.edu PXR activation plays a protective role in the liver, particularly during cholestasis, by inducing the expression of detoxification enzymes and transporters. nih.gov

Upon activation by bile acids or other ligands, PXR induces the expression of cytochrome P450 enzymes, such as CYP3A, which are involved in the hydroxylation and detoxification of bile acids. nih.gov PXR also upregulates the expression of efflux transporters like MRP3 and MRP4, which contribute to the removal of bile acids from hepatocytes into the bloodstream during cholestatic conditions. nih.gov This provides an alternative pathway for bile acid elimination when canalicular export is impaired.

Research has indicated that PXR activation can protect hepatocytes from bile acid-induced apoptosis. nih.gov This protective effect is mediated through the modulation of various signaling pathways, including the inhibition of caspases and the activation of pro-survival kinases. nih.gov

Takeda G-protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a cell surface receptor that is activated by bile acids. youtube.comgrafiati.com Unlike the nuclear receptors FXR and PXR, TGR5 is a G protein-coupled receptor that mediates more rapid cellular responses.

Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade has been implicated in a variety of physiological processes, including energy expenditure, glucose homeostasis, and the regulation of inflammatory responses. youtube.comnih.gov

In the context of bile acid metabolism, TGR5 activation in enteroendocrine cells of the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose tolerance. nih.gov TGR5 is also expressed in various other cell types, including macrophages and endothelial cells, where its activation has been shown to exert anti-inflammatory effects. youtube.com

The concerted action of FXR, PXR, and TGR5 results in a comprehensive modulation of gene expression that maintains bile acid homeostasis and regulates various metabolic pathways. The activation of these receptors by bile acids, including the this compound, triggers a complex regulatory network.

Bile acid-activated FXR and PXR work in concert to control the expression of genes involved in bile acid synthesis, transport, and detoxification. nih.govtmc.edu This ensures that intracellular bile acid concentrations are kept within a narrow, non-toxic range. For example, during periods of high bile acid levels, FXR-mediated repression of CYP7A1 and NTCP, coupled with the induction of BSEP, effectively reduces the hepatic bile acid load. nih.govnih.gov

The ontogenic development of the liver is associated with significant changes in the expression of genes involved in bile acid homeostasis, highlighting the dynamic nature of this regulatory system. dntb.gov.ua

Molecular Interactions and Aggregation

At concentrations above the critical micelle concentration (CMC), bile acid anions like taurohyocholate can self-assemble into aggregates known as micelles. researchgate.net This aggregation behavior is driven by the amphipathic nature of the bile acid molecule, which possesses both a hydrophobic steroidal backbone and a hydrophilic taurine (B1682933) conjugate and hydroxyl groups.

The formation of micelles is primarily governed by hydrophobic interactions, which lead to the sequestration of the nonpolar steroid rings away from the aqueous environment. nih.gov These primary micelles can then further associate to form larger, secondary micelles, a process that can be influenced by factors such as concentration and the presence of other molecules. nih.gov The aggregation process is a key aspect of the physiological function of bile acids in the solubilization and absorption of dietary lipids and fat-soluble vitamins in the intestine.

The interaction of bile acid anions with other molecules, such as phospholipids (B1166683) and cholesterol, is fundamental to the formation of mixed micelles, which are essential for biliary lipid secretion. The molecular structure of the bile acid, including the number and orientation of hydroxyl groups, influences its aggregation properties and its ability to interact with other lipids.

Primary Micelle Formation and Solubilization Properties

The initial aggregation of taurohyocholate anions in an aqueous solution leads to the formation of primary micelles. This process is primarily driven by hydrophobic interactions. The steroid nucleus of the bile salt is predominantly hydrophobic, while the hydroxyl groups and the taurine conjugate are hydrophilic. In an aqueous environment, these molecules orient themselves to minimize the exposure of their hydrophobic surfaces to water, resulting in the formation of small aggregates known as primary micelles.

These primary micelles possess potent solubilization properties, particularly for hydrophobic molecules such as cholesterol and the products of fat digestion. The hydrophobic core of the micelle provides a favorable environment for these lipids, effectively sequestering them from the aqueous surroundings. This solubilization is crucial for the absorption of dietary fats and cholesterol from the intestine.

The solubilizing power of a bile salt is related to its hydrophilicity. More hydrophilic bile salts, such as taurohyocholate, are effective in maintaining cholesterol in a solubilized state. For instance, the unconjugated form, taurohyocholic acid (THCA), has been shown to inhibit the precipitation of cholesterol crystals by stabilizing cholesterol within the liquid-crystalline phase. caymanchem.com This suggests a high capacity for cholesterol solubilization within its micelles. Studies on the closely related and very hydrophilic bile salt, taurohyodeoxycholate, have shown that it does not induce cholesterol crystallization from vesicles, further underscoring the potent solubilizing capabilities of such hydrophilic bile salts. nih.gov

Research on other bile salts like taurocholate has demonstrated that the solubility of cholesterol increases linearly with the bile salt concentration, even below the critical micellar concentration (CMC). This indicates an interaction between cholesterol and bile salt monomers, possibly forming dimers, which enhances cholesterol's solubility in the aqueous phase before micelle formation is prevalent. nih.gov

The table below illustrates the typical aggregation numbers for primary micelles of a related bile salt, taurodeoxycholate (B1243834), as determined by molecular dynamics simulations. uni-sofia.bgchemrxiv.org

| Micelle Type | Aggregation Number (Molecules) |

| Primary Micelle | 8-10 |

This data for taurodeoxycholate provides a model for understanding the likely size of taurohyocholate primary micelles.

Secondary Micelle Formation and Hydrogen Bonding

As the concentration of taurohyocholate increases, primary micelles can further associate to form larger aggregates known as secondary micelles. This transition is also governed by hydrophobic interactions, which lead to a significant decrease in the solvent-accessible surface area per molecule in the larger secondary micelles. uni-sofia.bgchemrxiv.org

While hydrophobic forces are the primary drivers, hydrogen bonding plays a crucial role in the structure and stability of these secondary micelles. The hydroxyl groups on the steroid nucleus and the functional groups of the taurine side chain can form intermolecular hydrogen bonds. These bonds help to organize and connect the primary micelles into the larger secondary structures.

Atomistic molecular dynamics simulations of similar bile salts, such as taurodeoxycholate, have shown that after an initial period of primary micelle persistence, they coalesce to form secondary micelles with a significantly larger aggregation number. uni-sofia.bgchemrxiv.org

The table below shows the aggregation number for secondary micelles of taurodeoxycholate, offering insight into the scale of secondary micelle formation. uni-sofia.bgchemrxiv.org

| Micelle Type | Aggregation Number (Molecules) |

| Secondary Micelle | ~19 |

This data for taurodeoxycholate serves as an example of the increase in aggregation number during the transition from primary to secondary micelles.

Physiological and Pathophysiological Roles of Taurohyocholate Anion

Role in Digestion and Nutrient Absorption

The primary and most well-understood function of bile acids, including taurohyocholate (B1249317), is their critical role in the digestion and subsequent absorption of dietary fats and fat-soluble nutrients in the small intestine. nih.gov This process is essential for extracting energy and vital micronutrients from the diet.

Dietary lipids, being water-insoluble, arrive in the duodenum as large globules, which present a limited surface area for digestive enzymes. Taurohyocholate anions, secreted in bile, act as powerful biological detergents. youtube.com Their amphipathic structure allows them to arrange themselves at the oil-water interface, with the hydrophobic steroid nucleus orienting towards the lipid and the hydrophilic taurine-conjugated tail facing the aqueous environment. nih.govyoutube.com This action breaks down large fat globules into a fine emulsion of much smaller droplets. youtube.com This process, known as emulsification, dramatically increases the surface area of the lipids, making them accessible to water-soluble digestive enzymes, particularly pancreatic lipase, for efficient hydrolysis. youtube.comnih.gov The presence of bile salts is a prerequisite for the optimal activity of the pancreatic lipase/co-lipase complex. nih.gov

The effectiveness of emulsification is a key determinant of the rate and extent of lipid digestion. The nature of the emulsifier layer at the lipid droplet interface governs the accessibility for lipases. nih.gov While food's own emulsifiers, like proteins, provide initial stability, bile salts such as taurohyocholate play a crucial role in displacing these initial layers, allowing the lipase-colipase complex to act directly on the triglycerides. core.ac.uk

Table 1: Key Steps in Lipid Emulsification Involving Taurohyocholate Anion

| Step | Description | Key Molecules Involved | Outcome |

| 1. Arrival of Chyme | Acidic chyme containing large lipid globules enters the duodenum from the stomach. | Triglycerides, Gastric Lipase Products | Large, poorly accessible lipid globules. |

| 2. Bile Secretion | The hormone cholecystokinin (B1591339) (CCK) stimulates the gallbladder to release bile into the duodenum. | Taurohyocholate, Other Bile Salts, Phospholipids (B1166683) | Introduction of emulsifying agents. |

| 3. Interfacial Action | Taurohyocholate anions adsorb to the surface of lipid globules. | This compound | Reduction of interfacial tension. |

| 4. Emulsification | Mechanical mixing in the intestine breaks down large globules into smaller droplets stabilized by bile salts. | This compound, Lipids | Stable emulsion with a vast increase in lipid surface area. |

| 5. Lipase Action | Pancreatic lipase, aided by colipase, binds to the bile salt-coated droplets to hydrolyze triglycerides. | Pancreatic Lipase, Colipase, Triglycerides | Release of fatty acids and monoglycerides. |

The absorption of fat-soluble vitamins—A, D, E, and K—is intrinsically linked to the digestion and absorption of dietary fats. nih.govgallmet.hu These vitamins are absorbed from the intestinal lumen into enterocytes primarily within mixed micelles. nih.gov After the enzymatic digestion of triglycerides, taurohyocholate and other bile salts, along with phospholipids, fatty acids, and monoglycerides, aggregate to form these micelles. nih.gov

These micellar structures sequester the hydrophobic vitamins within their core, effectively solubilizing them in the aqueous environment of the small intestine and facilitating their transport across the unstirred water layer to the surface of the enterocytes for absorption. nih.gov Without an adequate supply of bile acids like taurohyocholate, the formation of mixed micelles is impaired, leading to a significant reduction in the absorption of fat-soluble vitamins and the potential for deficiency syndromes, even with adequate dietary intake. gallmet.humdpi.com

Regulation of Cholesterol Homeostasis

Taurohyocholate is involved in cholesterol homeostasis primarily through its role in the enterohepatic circulation of bile acids. The synthesis of bile acids from cholesterol in the liver is a major pathway for cholesterol catabolism and elimination from the body. nih.gov Bile acid synthesis is the principal mechanism for removing cholesterol. nih.gov By participating in the bile acid pool that circulates between the liver and intestine, taurohyocholate contributes to the feedback regulation of this synthetic pathway. nih.gov

Bile Flow Modulation (Choleretic Effects)

Bile acids are primary drivers of bile formation, a function known as the choleretic effect. The secretion of bile acid anions from hepatocytes into the bile canaliculi is an active process that creates a potent osmotic gradient. nih.gov This gradient obligates the movement of water and electrolytes into the canaliculi, thereby generating what is termed the "bile acid-dependent" fraction of bile flow. nih.gov

Studies on various taurine-conjugated bile acids have demonstrated their ability to increase bile flow in a dose-dependent manner. nih.govnih.gov At lower infusion rates, bile salts like taurocholate can increase bile flow significantly. nih.gov This choleretic activity is vital for the continuous secretion of bile necessary for digestive functions and for the excretion of cholesterol, bilirubin, and other waste products from the liver.

Interaction with Intestinal Microbiota and Host Metabolism Crosstalk

The relationship between bile acids and the intestinal microbiota is a dynamic and bidirectional one. mdpi.com While the gut microbiota extensively metabolizes host-synthesized bile acids, the bile acids themselves, including taurohyocholate, exert selective pressure that shapes the composition and function of the microbial community. mdpi.comnih.gov

Bile acids possess direct antimicrobial properties, primarily due to their ability to disrupt bacterial membranes, which can inhibit the growth of susceptible bacteria. researchgate.netfrontiersin.org This bacteriostatic or bactericidal activity helps to prevent bacterial overgrowth in the small intestine. nih.gov The specific structure of a bile acid, including its conjugation with taurine (B1682933), influences its hydrophobicity and, consequently, its antimicrobial potency. researchgate.net

The introduction of conjugated bile acids like taurohyocholate into the gut lumen influences the microbial ecosystem. For instance, the metabolism of taurine-conjugated bile acids by gut microbes can generate hydrogen sulfide, a compound with significant biological activity. nih.gov Furthermore, the deconjugation of taurohyocholate by bacteria possessing bile salt hydrolase (BSH) activity is a key metabolic function of the gut microbiome. nih.gov This reaction releases the taurine moiety and the unconjugated bile acid (hyocholic acid), which can then be further transformed by other bacterial enzymes. nih.gov The ability to perform these transformations provides a metabolic niche for certain bacteria, such as species of Bacteroides, Clostridium, and Lactobacillus, influencing their abundance and function within the gut. nih.govnih.gov Therefore, the composition of the bile acid pool, including the proportion of taurohyocholate, directly impacts the structure and metabolic output of the intestinal microbiota. nih.govnih.gov

Microbiome-Metabolome Interplay

The gut microbiome and the host's metabolome engage in a complex and bidirectional relationship, with bile acids such as the this compound playing a central role. Gut microbiota-host co-metabolites are crucial mediators in this communication, influencing nutrient availability and modulating the gut microenvironment, which in turn can impact a variety of disease states.

Recent research has highlighted the significance of taurohyocholate in this interplay. An integrated microbiome and metabolome analysis aimed at understanding the effects of the probiotic Lacticaseibacillus rhamnosus 2016SWU.05.0601 in managing hyperuricemia revealed that this probiotic modulated the gut microbiota and the abundance of various metabolites. nih.gov A key finding of this study was the identification of taurohyocholate as a critical gut microbiota metabolite involved in the therapeutic effects of the probiotic on hyperuricemia. nih.gov This suggests that the benefits of certain probiotics may be mediated, at least in part, through their influence on the levels of specific bile acids like taurohyocholate.

Furthermore, broader analytical approaches targeting the carboxylated metabolome in gut microbiota-host co-metabolism have underscored the importance of bile acids. These studies have successfully identified numerous carboxylated metabolites, including various bile acids, in fecal samples, providing a more comprehensive view of the chemical dialogue occurring between the host and its intestinal microbes. nih.gov

Role in Liver Function and Cholestasis Research

The liver is the primary site of bile acid synthesis and a critical organ in their enterohepatic circulation. Consequently, any disruption in bile acid transport or metabolism can have profound effects on liver function, potentially leading to cholestasis, a condition characterized by reduced bile flow.

Counteracting Taurolithocholate-Induced Cholestasis and Cellular Necrosis

While direct evidence for the role of taurohyocholate in counteracting taurolithocholate-induced cholestasis is not extensively documented, studies on structurally similar bile acids provide valuable insights. Taurolithocholate is a known cholestatic agent that can cause significant liver injury. Research has shown that other taurine-conjugated bile acids, such as tauroursodeoxycholate, can effectively prevent the cholestatic and toxic effects of taurolithocholate.

In studies using perfused rat livers, the co-infusion of tauroursodeoxycholate with taurolithocholate completely prevented the decrease in bile flow and the increase in oxygen uptake that are characteristic of taurolithocholate-induced cholestasis. Furthermore, morphological examination revealed a significant reduction in the number of necrotic cells in the periportal area of the liver. It is believed that tauroursodeoxycholate exerts its protective effects not by inhibiting the uptake of taurolithocholate, but by enhancing its transcellular passage and biotransformation, suggesting an intracellular mechanism of action.

Impaired Transport in Endotoxemia

Endotoxemia, a condition characterized by the presence of endotoxins in the blood, often leads to intrahepatic cholestasis. This is largely due to the impaired transport of bile acids and other organic anions by hepatocytes.

During endotoxemia, the expression and function of key bile acid transporters in the liver are significantly altered. Studies in animal models have demonstrated a marked reduction in the maximal transport capacity for various bile acids and organic anions. This impairment is observed at both the basolateral (sinusoidal) and canalicular membranes of the hepatocyte.

Interactions and Modulation of Taurohyocholate Anion Pathways

Bile Acid-Drug Interactions

The interplay between bile acids and drugs is a critical area of study in pharmacology, particularly concerning the transporters responsible for their uptake and efflux in various tissues.

Inhibition of Organic Anion Transporters (e.g., OATP4C1)

Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) are crucial for the transport of a wide range of endogenous and exogenous compounds, including bile acids and many drugs. Research has shown that various bile acids can act as inhibitors of these transporters. For instance, a screening of 45 different bile acids for their effects on organic anion-transporting polypeptide 4C1 (OATP4C1), a transporter expressed in the kidney, identified several new inhibitors, including lithocholic acid (LCA), glycine-conjugated lithocholic acid (GLCA), and taurine-conjugated lithocholic acid (TLCA). nih.govresearchgate.net This suggests a general trend for taurine-conjugated bile acids to interact with and potentially inhibit organic anion transporters.

Specifically, some bile acids have been shown to inhibit the uptake activity of organic anion transporter 2 (OAT2), which is found in the liver and kidney. nih.gov While direct inhibitory data for the taurohyocholate (B1249317) anion on OATP4C1 is not prominently available, the structural similarities and the established inhibitory actions of other taurine-conjugated bile acids suggest a potential for interaction. A targeted metabolomics study has revealed that increased serum concentrations of taurohyocholic acid are associated with a poor prognosis in patients with end-stage renal disease, a condition where the function of renal transporters is often compromised. nih.gov This correlation may imply an interaction between taurohyocholate and renal transporters like OATP4C1.

Implications for Pharmacokinetics of Renally Excreted Drugs

The inhibition of renal organic anion transporters by bile acids, including potentially the taurohyocholate anion, has significant implications for the pharmacokinetics of drugs that are eliminated by the kidneys. nih.govmsdmanuals.comescholarship.org The kidneys are primary organs for the excretion of water-soluble drugs and their metabolites. msdmanuals.com Transporters such as OATs and OATPs play a pivotal role in the active secretion of these drugs from the blood into the urine. msdmanuals.comescholarship.org

When a bile acid inhibits these transporters, it can lead to a competitive drug-drug interaction, reducing the renal clearance of co-administered drugs that are substrates for the same transporter. youtube.com This can result in higher plasma concentrations and a prolonged half-life of the affected drug, potentially leading to toxicity. youtube.commdpi.com The observation of elevated taurohyocholic acid levels in end-stage renal disease, a state characterized by profound changes in drug pharmacokinetics, further supports the potential for this bile acid to influence the renal excretion of various medications. nih.govescholarship.org Therefore, in conditions of altered bile acid metabolism, the disposition of renally excreted drugs may be significantly affected.

Modulation by Exogenous Compounds and Therapeutic Agents

The metabolic pathways and functions of the this compound can be influenced by other bile salts and by the metabolic activity of the gut microbiota, which can be modulated by probiotics.

Effects of Other Bile Salts on this compound Function

| Bile Salt | Effect on Biliary Lecithin (B1663433) Secretion |

| Taurohyodeoxycholic Acid | Greater secretion |

| Tauroursodeoxycholic Acid | Less secretion compared to Taurohyodeoxycholic Acid |

| Taurocholic Acid | Less secretion compared to Taurohyodeoxycholic Acid |

This table summarizes the comparative effects of different bile salts on biliary lecithin secretion as observed in a rat model.

Influence of Probiotic Strains on Metabolism

The gut microbiota plays a crucial role in the metabolism of bile acids, primarily through the activity of the enzyme bile salt hydrolase (BSH), which deconjugates bile acids. nih.govnih.govnih.gov Probiotics, which are live microorganisms that can confer a health benefit, have been shown to modulate the gut microbiota and influence bile acid metabolism. nih.govnih.gov

Artificial Receptor Interactions and Anion Recognition

The development of synthetic receptors capable of selectively binding specific anions is a growing field in supramolecular chemistry, with potential applications in sensing, separation, and therapeutics. nih.gov The this compound, with its distinct steroidal structure and negatively charged sulfonate group, presents a potential target for such artificial receptors.

Various scaffolds have been explored for anion recognition, including those based on urea (B33335) and thiourea, as well as pyrrolamides. nih.govnih.gov These receptors utilize multiple hydrogen bonding interactions to create a preorganized binding cavity that can selectively accommodate an anion. nih.govnih.gov The design of these receptors often involves rigid backbones to ensure the correct orientation of the hydrogen bond donors for effective anion binding. nih.gov

While specific studies on artificial receptors for the this compound are not widely reported, the principles of anion recognition suggest that a receptor could be designed to bind it. The large, hydrophobic steroidal portion of the this compound would require a complementary hydrophobic pocket in the receptor, while the negatively charged headgroup would interact with the hydrogen bond donor groups. The development of such a receptor could enable the selective detection or sequestration of the this compound from biological fluids.

| Receptor Type | Key Features for Anion Binding | Potential Interaction with this compound |

| Urea/Thiourea-based | Directional hydrogen bonding from NH groups. nih.gov | The sulfonate group of the this compound could interact with the hydrogen bond donors. |

| Pyrrolamide-based | Preorganized cavity of amide and pyrrole (B145914) hydrogen bond donors. nih.gov | The receptor's cavity could be tailored to fit the size and shape of the this compound. |

This table outlines the characteristics of different types of artificial anion receptors and their potential for interacting with the this compound.

Design Principles for Anion Receptors Utilizing Bile Acid Scaffolds

The development of synthetic receptors for anions is a significant area of supramolecular chemistry, and bile acids serve as exceptional scaffolds for this purpose. nih.govnih.gov Their inherent structural features, including a rigid steroidal framework, facial amphiphilicity, and multiple sites for chemical modification, make them ideal starting points for creating molecules that can selectively bind anions like the this compound itself or other target anions. researchgate.netresearchgate.net

Key design principles for these receptors include:

Preorganization : The rigid nature of the steroid nucleus helps in pre-organizing binding sites into a specific spatial arrangement. nih.gov This reduces the entropic penalty upon binding, leading to higher affinity and selectivity for the target anion.

Functionalization : The hydroxyl groups and the carboxyl or sulfonyl group on the side chain of bile acids can be readily modified. nih.govresearchgate.net Chemists can attach various hydrogen bond donors, such as ureas, thioureas, or amides, to create a well-defined binding pocket. For instance, cholic acid, a closely related bile acid, has been converted into bis-urea anion receptors that show high affinity for anions. nih.gov

Macrocyclization : The curved shape of bile acids, a result of the cis-fusion between the A and B rings, can be exploited to create macrocyclic structures known as "cholaphanes". nih.govresearchgate.net These cage-like molecules can fully encapsulate an anion, leading to very strong and selective binding by isolating it from the surrounding solvent.

Incorporation of Charged Moieties : Introducing positively charged groups, such as imidazolium (B1220033) or pyridinium (B92312), into the bile acid scaffold creates powerful anion receptors. researchgate.net These receptors utilize a combination of charge-assisted hydrogen bonds and other non-covalent interactions to achieve strong binding. Novel deoxycholic acid-based cyclic receptors containing two imidazolium groups, for example, have been synthesized and show high affinity and selectivity for chloride ions. figshare.com

Table 1: Design Strategies for Anion Receptors Based on Bile Acid Scaffolds

| Design Principle | Key Structural Feature | Resulting Interaction | Advantage |

| Preorganization | Rigid steroid backbone | Convergent array of binding groups | High affinity and selectivity |

| Functionalization | Appended urea/thiourea or amide groups | Multiple hydrogen bonds | Tunable binding strength |

| Macrocyclization | Cyclodimerization to form "cholaphanes" | Encapsulation of the anion | Enhanced stability and selectivity |

| Charged Moieties | Incorporation of imidazolium/pyridinium groups | Charge-assisted hydrogen bonds, ion-pairing | Strong binding in competitive solvents |

Hydrogen Bonding and Anion-π Interactions in Binding

The binding of a this compound, or any anion, to a synthetic receptor is governed by a combination of non-covalent interactions. Hydrogen bonding and anion-π interactions are particularly crucial for achieving high affinity and selectivity. researchgate.netnih.govcapes.gov.br

Hydrogen Bonding: This is the most fundamental interaction in anion recognition. The this compound itself contains potent hydrogen bond acceptors (the sulfonate and hydroxyl groups). When designing a receptor, strong hydrogen bond donors are incorporated to complement these features. nih.gov

N-H Donors : Urea, amide, and imidazolium groups contain N-H bonds that are excellent hydrogen bond donors. researchgate.netnih.gov The acidity of these protons can be tuned by attaching electron-withdrawing groups to the receptor's framework, strengthening the resulting hydrogen bonds.

C-H Donors : Polarized C-H bonds, such as the C2-H of an imidazolium ring, can also act as effective hydrogen bond donors. researchgate.netfigshare.com In bile acid-based imidazolium macrocycles, these inwardly directed C-H groups contribute significantly to anion binding. figshare.com

Charge-Assisted Hydrogen Bonding : In receptors containing positively charged groups like pyridinium or imidazolium, the hydrogen bonds are significantly strengthened by the electrostatic attraction between the cationic receptor and the anion. nih.gov This synergistic effect is a powerful tool for anion recognition in polar, competitive solvents like water. nih.gov

Anion-π Interactions: This is a non-covalent force between an anion and an electron-deficient aromatic ring. capes.gov.br While seemingly counterintuitive, as aromatic π-systems are electron-rich, the introduction of electron-withdrawing substituents or heteroatoms (like nitrogen in pyridine) can create a positive electrostatic potential on the face of the ring, allowing it to attract anions. rsc.org

Receptor Design : To exploit this interaction, aromatic rings can be incorporated into the bile acid scaffold as part of the binding pocket.

Synergy with Other Interactions : Anion-π interactions often act in concert with hydrogen bonding and electrostatic forces. nih.gov A receptor might position an anion above an aromatic ring while hydrogen bonds from other parts of the scaffold hold it in place, leading to a highly stable complex. nih.govrsc.org The combination of cation-π and anion-π interactions has been shown to be exceptionally effective for recognizing zwitterions. nih.gov

Table 2: Key Non-Covalent Interactions in this compound Recognition

| Interaction Type | Donor/Receptor Moiety | Acceptor/Anion Moiety | Significance in Binding |

| Hydrogen Bonding | Urea/Amide (N-H), Imidazolium (N-H, C-H) | Sulfonate (SO₃⁻), Hydroxyl (OH) | Primary binding force, provides selectivity |

| Charge-Assisted H-Bond | Pyridinium, Imidazolium Cation | Sulfonate (SO₃⁻) | Significantly enhances binding affinity |

| Ion-Pairing | Cationic Receptor (e.g., Imidazolium) | Anionic Guest | Strong, long-range electrostatic attraction |

| Anion-π Interaction | Electron-deficient aromatic ring | Sulfonate (SO₃⁻) | Directional interaction, contributes to selectivity |

Anion Transport Across Membranes by Synthetic Carriers

Beyond simply binding anions, synthetic molecules based on bile acid scaffolds can be designed to function as anion transporters, moving anions like chloride or bicarbonate across lipid bilayer membranes. rsc.orgnih.gov This field of supramolecular chemistry aims to mimic the function of natural transport proteins with small, synthetic molecules. nih.gov

The general mechanism for many of these synthetic transporters is the mobile carrier model . nih.govnd.edu In this model, the transporter molecule operates in a four-step cycle:

The lipophilic (fat-soluble) carrier binds an anion at one membrane interface.

The resulting carrier-anion complex diffuses across the hydrophobic core of the membrane.

The carrier releases the anion at the opposite interface.

The now-empty carrier diffuses back to the original side to begin a new cycle.

Bile acids are particularly well-suited for creating such mobile carriers. nih.govnd.edu Their structure provides a lipophilic exterior that is compatible with the membrane interior, while modifications can create a polar, anion-binding pocket on the interior. nih.gov These bile acid-based transporters are often referred to as "cholapods". nih.gov Research has shown that cholate-based carriers can facilitate chloride transport across vesicle and cell membranes through an anion exchange process. nd.edu A crucial finding is that, generally, a stronger anion binder makes a better transporter. nd.edu The combination of a lipophilic backbone with a preorganized binding pocket leads to excellent transport activity even at low concentrations. nd.edu

The development of these synthetic transporters has potential applications in cell biology research and as a basis for novel therapeutic strategies to address diseases caused by faulty anion transport, known as channelopathies. rsc.org

Table 3: Mechanisms of Synthetic Anion Carriers

| Carrier Type | Transport Mechanism | Key Structural Features | Example Application |

| Mobile Carrier | Binds, diffuses, and releases anion across the membrane. nih.govnd.edu | Lipophilic exterior, polar interior binding pocket. | Cholapods (bile acid derivatives) transporting Cl⁻. nih.gov |

| Channel Former | Monomers self-assemble to form a channel through the membrane. rsc.orgnih.gov | Amphiphilic structure, capable of intermolecular H-bonding. | Transport of ions and small molecules. |

| Anion Relay | Combines features of mobile carriers and channels. nd.edu | Functionalized phospholipid with an anion-binding group. | Kinetically active aggregate complexes. nd.edu |

Advanced Methodologies for Taurohyocholate Anion Research

Chromatographic and Spectroscopic Techniques

The precise separation, identification, and quantification of the taurohyocholate (B1249317) anion, often in complex biological matrices, are achieved through the application of advanced chromatographic and spectroscopic methodologies. These techniques provide the sensitivity and specificity required for detailed molecular analysis.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of bile acids, including the taurohyocholate anion. This powerful combination allows for the separation of structurally similar bile acids and their definitive identification and quantification.

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the bile acids between the two phases. A gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve the wide range of bile acid polarities present in biological samples.

Coupling the HPLC system to a mass spectrometer provides highly sensitive and specific detection. Electrospray ionization (ESI) is a frequently used ionization technique, typically in the negative ion mode for bile acids, as they readily form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and detecting characteristic product ions, a process known as multiple reaction monitoring (MRM). This allows for accurate quantification even in complex mixtures. nih.govnih.gov

Table 1: Representative HPLC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Setting | Purpose |

| HPLC Column | C18 Reverse-Phase | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic component of the mobile phase |

| Elution Mode | Gradient | To resolve a wide range of bile acid polarities |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | To generate negatively charged ions |

| MS Detection | Multiple Reaction Monitoring (MRM) | For specific and sensitive quantification |

Ion Chromatography for Anion Analysis

Ion chromatography (IC) is a valuable technique for the analysis of anionic species, including the this compound. nih.govnih.gov This method separates ions based on their affinity for an ion-exchange resin packed in a column. For anion analysis, an anion-exchange column with positively charged functional groups is used. The separated anions are typically detected by conductivity. A suppressor is often employed to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection. rsc.org

High-pH anion-exchange chromatography (HPAEC) is a specific type of IC that has been successfully applied to the separation of bile acids and their conjugates. wikipedia.org In alkaline conditions, the hydroxyl groups of the bile acids can become ionized, allowing for their separation on a suitable anion-exchange column. Pulsed amperometric detection (PAD) can be used as an alternative to conductivity detection, offering high sensitivity for electroactive compounds like bile acids. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding and Self-Association Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. mdpi.com In the context of the this compound, NMR is particularly useful for studying its self-association into micelles and its binding to biological macromolecules like proteins.

¹H NMR spectroscopy can be used to monitor changes in the chemical shifts of protons upon aggregation or binding. nih.govresearchgate.net For instance, the formation of micelles can lead to changes in the local chemical environment of the bile acid protons, resulting in shifts in their resonance frequencies. The critical micelle concentration (CMC), the concentration at which micelles begin to form, can be determined by observing the concentration-dependent changes in chemical shifts or relaxation times. researchgate.netnih.gov

Furthermore, NMR techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY) are instrumental in characterizing the binding of ligands to proteins. These methods can identify the specific parts of the this compound that are in close proximity to the protein, providing insights into the binding epitope. Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, can be used to resolve complex spectra and assign resonances for detailed structural analysis of bile acids. nih.govrsc.org

Table 2: Applications of NMR Spectroscopy in this compound Research

| NMR Technique | Application | Information Obtained |

| ¹H NMR | Self-association studies | Critical Micelle Concentration (CMC), aggregation behavior researchgate.netnih.gov |

| Chemical Shift Perturbation | Binding studies | Identification of binding interface, determination of binding affinity |

| Saturation Transfer Difference (STD) NMR | Binding studies | Identification of the ligand binding epitope acs.org |

| Transferred NOESY (trNOESY) | Binding studies | Conformation of the ligand when bound to a protein |

| ¹H-¹³C HSQC | Structural analysis | Assignment of proton and carbon resonances rsc.org |

Mass Spectrometry for Metabolite Identification and Binding Confirmation

Mass spectrometry (MS) is an indispensable tool for the identification of metabolites and the confirmation of binding events involving the this compound. High-resolution mass spectrometry, such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites.

In metabolomics studies, MS is used to profile the entire suite of bile acids in a biological sample. By comparing the mass spectra of unknown compounds to those of known standards or to spectral libraries, novel metabolites of the this compound can be identified. nih.gov Tandem mass spectrometry (MS/MS) is crucial in this process, as the fragmentation pattern of a molecule provides a structural fingerprint that aids in its identification. researchgate.net

Mass spectrometry can also be used to confirm the binding of the this compound to proteins. In non-covalent mass spectrometry, the protein-ligand complex is transferred into the gas phase under gentle ionization conditions, such as nano-electrospray ionization. The mass of the intact complex can then be measured, providing direct evidence of binding and the stoichiometry of the interaction.

UV/Visible Spectroscopy and Fluorescence Techniques in Interaction Studies

While the this compound itself does not have strong chromophores or fluorophores for direct detection by UV/Visible or fluorescence spectroscopy, these techniques are valuable for studying its interactions with other molecules, particularly proteins. nih.gov

UV/Visible spectroscopy can be used to monitor changes in the absorbance of a protein upon binding to the this compound. These changes can arise from perturbations in the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) within the protein.

Fluorescence spectroscopy is a more sensitive technique for studying binding interactions. researchgate.net The intrinsic fluorescence of tryptophan residues in a protein is highly sensitive to the local environment. Binding of the this compound can cause a change in the fluorescence intensity or a shift in the emission maximum of tryptophan, which can be used to determine binding affinities and kinetics. nih.gov If the protein of interest lacks tryptophan, or for more specific studies, fluorescently labeled derivatives of bile acids can be synthesized and used as probes. nih.gov Förster resonance energy transfer (FRET) between a fluorescently labeled protein and a labeled bile acid can also provide distance information within the protein-ligand complex.

In Vitro and Ex Vivo Models

To investigate the biological activities and metabolic transformations of the this compound in a controlled environment, researchers utilize a variety of in vitro and ex vivo models. These models bridge the gap between simple biochemical assays and complex in vivo studies.

In vitro models often employ cultured cells to study specific cellular processes. For instance, Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the small intestinal epithelium, are widely used to study the intestinal absorption and transport of bile acids. nih.gov By growing Caco-2 cells on permeable supports, researchers can measure the apical to basolateral transport of the this compound, mimicking its absorption from the gut into the bloodstream.

Ex vivo models utilize tissues or organs that have been removed from an organism. For example, isolated perfused liver preparations can be used to study the hepatic uptake, metabolism, and biliary excretion of the this compound. Anaerobic fecal incubations are another important in vitro model, used to study the metabolism of bile acids by the gut microbiota. nih.gov These incubations can reveal how the gut bacteria modify the this compound, for instance, through deconjugation or other enzymatic transformations.

Table 3: Common In Vitro and Ex Vivo Models for this compound Research

| Model | System | Application | Key Findings |

| Caco-2 Cell Monolayers | In Vitro | Intestinal absorption and transport | Elucidation of transport mechanisms across the intestinal barrier nih.gov |

| Anaerobic Fecal Incubations | In Vitro | Gut microbial metabolism | Identification of bacterial enzymes involved in bile acid transformations nih.gov |

| Isolated Perfused Liver | Ex Vivo | Hepatic uptake, metabolism, and excretion | Characterization of hepatic transport and metabolic pathways |

| Isolated Hepatocytes | In Vitro | Cellular uptake and toxicity | Investigation of specific hepatocyte transporters and cytotoxic effects |

Isolated Perfused Liver Models

Isolated perfused liver models are a cornerstone in hepatic research, allowing for the study of liver function in a controlled ex vivo environment. These models have been instrumental in comparing the metabolic processes of the liver in vitro versus in vivo. For instance, studies using isolated perfused rat livers have been conducted to investigate taurocholate excretion and bile formation, providing a comparative analysis between the isolated organ and the living organism. nih.gov This methodology allows researchers to observe the direct hepatic handling of bile acids like taurohyocholate, bridging the gap between cellular-level studies and whole-organism physiology.

Cell Culture Systems (e.g., Hepatocytes, CHO cells, Enterocyte Models)

Cell culture systems offer a more granular view of the cellular and molecular mechanisms underlying this compound activity. The use of isolated human and rat hepatocytes has been crucial in characterizing the transport of bile acids. nih.gov

Key findings from hepatocyte studies include:

The uptake of the anionic bile acid taurocholic acid is considerably lower in isolated human hepatocytes compared to rat hepatocytes. nih.gov

Taurocholic acid uptake in both human hepatocytes and liver plasma membrane vesicles demonstrates sodium dependency. nih.gov

The uptake rates observed in isolated hepatocytes are quantitatively comparable to the liver clearance of the bile acid in vivo for both species. nih.gov

These cell-based models are invaluable for comparative drug transport studies, although they may be less precise in predicting absolute quantitative membrane transport in the whole organism. nih.gov The development of more complex cell culture models, such as three-dimensional organoids, aims to more closely mimic the in vivo environment and includes various cell types to better replicate organ-level functions. ugent.be

Membrane Vesicle Transport Assays

To dissect the specific transport proteins involved in the movement of the this compound across cellular membranes, researchers utilize membrane vesicle transport assays. These assays use isolated membrane vesicles from specific cell types or cellular compartments to study the transport of substrates in a controlled, cell-free system.

For example, studies with basolateral membrane vesicles from rat small intestine have revealed the presence of an anion exchange transport system involved in bile acid transport. nih.gov Key findings from these assays on the related bile acid, taurocholate, include:

Transport is Na+-independent. nih.gov

Uptake is stimulated by a sulfate (B86663) gradient. nih.gov

The transport is inhibited by other bile acids like glycocholate and various anions, including bicarbonate and chloride. nih.gov

Similarly, transport studies using basolateral plasma membrane vesicles from human liver have characterized a sodium-dependent, electroneutral cotransport system for taurocholate. nih.gov

Enzyme-Enriched Liver Microsome Systems for Metabolic Pathway Elucidation

Liver microsomes, which are vesicles derived from the endoplasmic reticulum of hepatocytes, are enriched with drug-metabolizing enzymes and are a critical tool for studying the metabolic pathways of xenobiotics and endogenous compounds like bile acids. mdpi.com These systems allow for the detailed investigation of enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.gov

By manipulating the cofactors and inhibitors within the microsomal system, researchers can identify the specific enzymes responsible for the metabolism of a compound. plos.org For instance, a "dual-activity" microsomal system has been developed to allow for the simultaneous study of both oxidation (by CYPs) and glucuronidation (by UGTs), providing a more comprehensive picture of metabolic pathways. nih.gov While specific studies focusing solely on taurohyocholate in these systems are not detailed in the provided results, the methodology is standard for elucidating the metabolism of bile acids. The preparation methods of these microsomes, such as centrifugation force and buffer composition, can impact the recovery and specific activity of the enzymes, but not necessarily the enzyme kinetics. nih.gov

Omics Approaches (Metabolomics and Microbiomics)

The advent of "omics" technologies has revolutionized the study of complex biological systems. Metabolomics, the large-scale study of small molecules (metabolites), and microbiomics, the study of the collective genomes of microorganisms in a particular environment, are powerful tools for understanding the role of the this compound in health and disease.

Integrated Microbiome and Metabolome Analysis

Integrating microbiome and metabolome data allows researchers to uncover the intricate interactions between the gut microbiota and host metabolism. lih.lu This approach has been particularly insightful in understanding how gut bacteria influence bile acid profiles and, consequently, host physiology.

A notable study demonstrated that the gut microbiota metabolite taurohyocholate plays a crucial role in the therapeutic effects of the probiotic Lacticaseibacillus rhamnosus in a mouse model of hyperuricemia. nih.govresearchgate.net This research highlights the potential of targeting the gut microbiome to modulate taurohyocholate levels for therapeutic benefit. nih.govresearchgate.net Such integrated analyses can reveal correlations between specific bacterial taxa and the abundance of metabolites like taurohyocholate, providing a more holistic understanding of its biological significance. nih.govfrontiersin.org This multi-omics approach is also being used to investigate the role of bile acids in the progression of diseases like colorectal cancer and Parkinson's disease. lih.luresearchgate.net

Comparative Biochemical and Species Specific Studies

Cross-Species Analysis of Bile Acid Pools and Metabolism

The composition and metabolism of bile acids, which are crucial for digestion and signaling, display remarkable diversity among vertebrate species. researchgate.netnih.govmdpi.com This variability is evident in the types of bile acids present, their conjugation patterns, and the enzymes involved in their synthesis. researchgate.netnih.govmdpi.com

Comparison with Human and Other Mammalian Bile Acid Profiles

The bile acid pools of humans and other mammals show significant divergence. researchgate.net In humans, the primary bile acids synthesized are cholic acid and chenodeoxycholic acid, which are then predominantly conjugated with glycine (B1666218) (at a ratio of about 3:1 to taurine). nih.govnih.gov In contrast, the bile of pigs contains a substantial amount of taurocholic acid, glycocholic acid, taurodeoxycholic acid, glycodeoxycholic acid, and hyodeoxycholic acid. nih.gov

A comparative study of plasma and urinary bile acids across several species found that glycine amidation is predominant in humans, minipigs, hamsters, and rabbits, whereas taurine (B1682933) amidation is the primary conjugation pathway in mice, rats, and dogs. nih.gov Furthermore, the hydrophobicity of the bile acid pool, a critical factor in their physiological and potentially toxic effects, varies significantly. Humans and rabbits have a more hydrophobic and potentially more toxic bile acid profile, while mice, rats, pigs, and hamsters have a more hydrophilic and less toxic composition. nih.gov Specifically, the hydrophobicity index is lowest in minipigs and mice and highest in rabbits, monkeys, and humans. nih.gov

The following table summarizes the key differences in bile acid composition between humans and pigs:

| Bile Acid Component | Human Bile Composition | Porcine Bile Composition |

| Primary Bile Acids | Cholic acid (~40%), Chenodeoxycholic acid (~40%) nih.gov | Hyocholic acid, Chenodeoxycholic acid |

| Secondary Bile Acids | Deoxycholic acid (~20%), Lithocholic acid (traces) nih.gov | Hyodeoxycholic acid (~5%) nih.gov |

| Conjugated Bile Acids | Predominantly glycine conjugates nih.gov | Glycocholic acid (~30%), Taurocholic acid (~40%), Taurodeoxycholic acid (~7%), Glycodeoxycholic acid (~15%) nih.gov |

This table provides an overview of the general bile acid composition and may not reflect the full complexity and variability within each species.

Functional Divergence among Bile Acid Conjugates

The specific type of bile acid and its conjugation status significantly influence its physiological function, including its ability to activate signaling pathways and its potential for cytotoxicity.

Differential Effects of Taurohyocholate (B1249317), Taurocholate, and Tauroursodeoxycholate